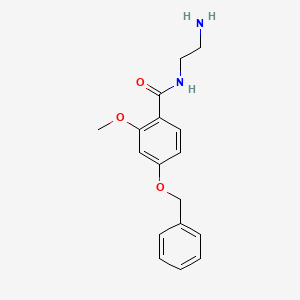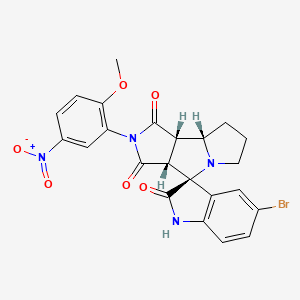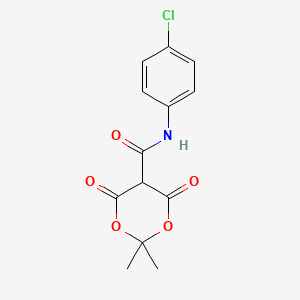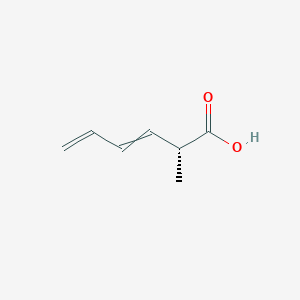
(2R)-2-methylhexa-3,5-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-methylhexa-3,5-dienoic acid is an organic compound with a unique structure characterized by the presence of both a methyl group and a conjugated diene system. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-methylhexa-3,5-dienoic acid can be achieved through several methods. One common approach involves the use of enantioselective synthesis techniques to ensure the correct stereochemistry. For example, starting from a chiral synthon, the compound can be synthesized through a series of reactions including Wittig olefination and ring-closing metathesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as catalytic hydrogenation, selective oxidation, and purification through crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-methylhexa-3,5-dienoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diene system into a saturated hydrocarbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the diene system or the carboxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated hydrocarbons .
Applications De Recherche Scientifique
(2R)-2-methylhexa-3,5-dienoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which (2R)-2-methylhexa-3,5-dienoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated diene system allows for various chemical transformations, which can modulate biological pathways and processes. Specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-hydroxy-2-methylbutanedioic acid: Shares a similar structural motif but differs in functional groups.
®-pipecolic acid: Another chiral compound with different applications and reactivity.
Propriétés
Numéro CAS |
921763-61-3 |
|---|---|
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
(2R)-2-methylhexa-3,5-dienoic acid |
InChI |
InChI=1S/C7H10O2/c1-3-4-5-6(2)7(8)9/h3-6H,1H2,2H3,(H,8,9)/t6-/m1/s1 |
Clé InChI |
BFNAVDGAMZHSKZ-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](C=CC=C)C(=O)O |
SMILES canonique |
CC(C=CC=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2,4-Bis(trifluoromethyl)phenyl]thioacetamide](/img/structure/B12630552.png)
![(1S,11S,12R,16S)-11-benzoyl-14-(4-chlorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12630557.png)
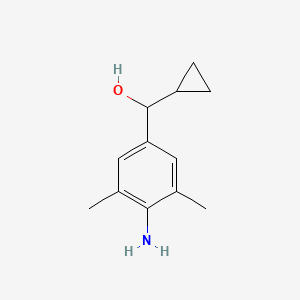
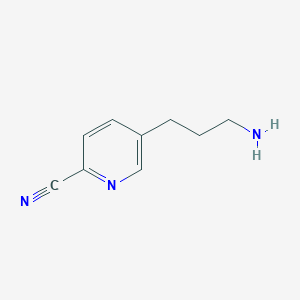
![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2-difluoroethanimidoyl chloride](/img/structure/B12630579.png)

![3-[(2-ethoxyphenyl)methylamino]propane-1-sulfonic Acid](/img/structure/B12630589.png)

